molecular formula C7H5F2NO B096493 2,6-Difluorobenzaldehyde oxime CAS No. 19064-16-5

2,6-Difluorobenzaldehyde oxime

Cat. No.: B096493
CAS No.: 19064-16-5
M. Wt: 157.12 g/mol
InChI Key: PGWOZJHFLGQGDU-ONNFQVAWSA-N
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Description

2,6-Difluorobenzaldehyde oxime (CAS: 19064-16-5) is an organofluorine compound with the molecular formula C₇H₅F₂NO and a molecular weight of 157.12 g/mol. It is synthesized via the oximation of 2,6-difluorobenzaldehyde, a precursor widely used in pharmaceutical and agrochemical intermediates . Key physical properties include:

  • Melting point: 114–116°C
  • Boiling point: 197.4°C (at 760 mmHg)
  • Density: 1.26 g/cm³
  • Hazard classification: Irritant (Xi), with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

The compound’s oxime group (–NOH) and fluorine substituents confer unique reactivity, making it valuable in synthesizing heterocycles and bioactive molecules, such as antioxidants and hydrazine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWOZJHFLGQGDU-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzaldehyde oxime can be synthesized by reacting 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures (around 90°C) for several hours .

Industrial Production Methods

The industrial production of 2,6-difluorobenzaldehyde involves the fluorination of 2,6-dichlorobenzaldehyde using potassium fluoride in the presence of a catalyst like tetrabutylammonium chloride. This reaction is conducted under anhydrous and oxygen-free conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

Overview

2,6-Difluorobenzaldehyde oxime (C7H5F2NO) is a derivative of benzaldehyde characterized by the substitution of two fluorine atoms at the 2 and 6 positions of the benzene ring. This compound is notable for its unique chemical properties and potential applications across various scientific fields, including chemistry, biology, and medicine.

Chemistry

  • Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the production of heterocyclic compounds like isoxazoles and 2-isoxazolines .
  • Reactivity Studies : The compound undergoes several significant reactions:
    • Beckmann Rearrangement : Converts the oxime to an amide under acidic conditions.
    • Dehydration : Leads to the formation of benzonitrile.
    • Hydrolysis : Regenerates the starting aldehyde.

Biology

  • Antimycobacterial Activity : Research indicates that this compound exhibits effectiveness against non-pathogenic strains of Mycobacterium, suggesting potential applications in medicinal chemistry as an antimicrobial agent .
  • Enzyme Inhibition : The compound has been studied for its ability to act as an antidote against nerve agents by reactivating acetylcholinesterase (AChE), which is critical in neuropharmacology. This mechanism involves a nucleophilic attack on the phosphorylated enzyme, leading to its regeneration.

Medicine

  • Drug Development : Due to its unique structure and biological activity, this compound is being investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors . Its fluorinated structure may enhance its stability and lipophilicity, making it more effective than non-fluorinated counterparts.

Industry

  • Production of Specialty Chemicals : The compound finds applications in producing liquid crystal materials and other specialty chemicals. Its unique properties make it valuable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 2,6-difluorobenzaldehyde oxime involves its interaction with biological targets such as enzymes. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparison with Similar Compounds

Comparison with Structurally Similar Oximes

2,6-Dichlorobenzaldehyde Oxime

Molecular Formula: C₇H₅Cl₂NO Molecular Weight: 190.03 g/mol Key Properties:

  • Crystal structure : Two molecules per asymmetric unit, with oxime fragments twisted at 53.83° and 42.99° relative to the benzene ring. Hydrogen bonding (O–H···N) forms R₂²(6) motifs, enhancing stability .
    Applications : Intermediate in organic synthesis, particularly for pesticides and pharmaceuticals .
    Safety : Likely irritant (similar to fluorinated analog), though explicit hazard data is unavailable.
Key Differences vs. 2,6-Difluoro Analog:
  • Electron-withdrawing effects : Chlorine’s stronger inductive effect increases electrophilicity, altering reaction kinetics in nucleophilic substitutions.
  • Thermal stability : Higher molecular weight and hydrogen-bonding networks may increase melting/boiling points compared to the fluorinated compound .

4-Methylpentan-2-one Oxime

Molecular Formula: C₆H₁₃NO Molecular Weight: 115.17 g/mol Key Properties:

  • Hazards : Classified as Acute Tox. 4 (H302: harmful if swallowed), Skin Irrit. 2 (H315), and Eye Irrit. 2 (H319) .
  • Applications : Used in industrial coatings and antifouling paints, though less common in pharmaceuticals .
Key Differences vs. 2,6-Difluoro Analog:
  • Structure : Aliphatic oxime lacking aromaticity, leading to lower melting/boiling points and reduced thermal stability.
  • Reactivity : Less amenable to electrophilic aromatic substitution due to the absence of a benzene ring.

Phosgene Oxime (CX)

Molecular Formula: CCl₂NO Molecular Weight: 113.93 g/mol Key Properties:

  • Melting point : –54°C
  • Boiling point : 128°C (decomposes)
  • Hazards: Extreme toxicity (urticant, corrosive), causing immediate tissue damage and systemic effects . Applications: Not used commercially; historically investigated as a chemical warfare agent .
Key Differences vs. 2,6-Difluoro Analog:
  • Toxicity profile : Phosgene oxime is orders of magnitude more hazardous due to its corrosive and alkylating properties.
  • Reactivity : Rapid hydrolysis in water, unlike the stable fluorinated benzaldehyde oxime .

Data Tables

Table 1. Physicochemical Properties of Selected Oximes

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Hazard Class
2,6-Difluorobenzaldehyde oxime C₇H₅F₂NO 157.12 114–116 197.4 1.26 Xi (R36/37/38)
2,6-Dichlorobenzaldehyde oxime C₇H₅Cl₂NO 190.03 N/A N/A N/A Likely irritant
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 N/A N/A N/A H302, H315, H319
Phosgene oxime CCl₂NO 113.93 –54 128 (decomp.) 1.65 Acute toxicity

Biological Activity

2,6-Difluorobenzaldehyde oxime is an organic compound derived from 2,6-difluorobenzaldehyde through a condensation reaction with hydroxylamine. This compound, characterized by the presence of a C=N-OH group attached to a fluorinated aromatic ring, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique positioning of the fluorine atoms at the 2 and 6 positions of the benzene ring enhances its reactivity and biological profile.

  • Molecular Formula : C7H6F2N1O1
  • Molecular Weight : 157.11 g/mol
  • Structure :
C6H3(F)2C( N OH)CHO\text{C}_6\text{H}_3(\text{F})_2\text{C}(\text{ N OH})\text{CHO}

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes. One notable mechanism is its ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This occurs through a nucleophilic attack on the phosphorylated enzyme, leading to the regeneration of its active form .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its derivatives, revealing potent cell division inhibitory activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for these compounds were found to be below 1 µg/mL against Bacillus subtilis and less than 10 µg/mL against resistant strains of Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
This compound derivative<1Bacillus subtilis
This compound derivative<10Resistant Staphylococcus aureus

Case Studies

  • Antimycobacterial Properties : A study highlighted the antimycobacterial activity of this compound against non-pathogenic strains of Mycobacterium. The compound demonstrated efficacy in inhibiting mycobacterial growth, suggesting its potential application in treating infections caused by mycobacteria.
  • Enzyme Inhibition : Research has shown that derivatives of this compound can act as enzyme inhibitors in various biochemical pathways. For example, they have been tested for their ability to inhibit FtsZ protein assembly in bacteria, which is crucial for bacterial cell division .

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for applications in drug development and materials science. Additionally, it is being explored for its role in developing selective enzyme inhibitors that could lead to new therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 2,6-Difluorobenzaldehyde oxime?

Answer: The oxime is synthesized by reacting 2,6-Difluorobenzaldehyde with hydroxylamine hydrochloride under mildly acidic conditions (e.g., ethanol/water with HCl). The aldehyde precursor can be prepared via:

  • Sommelet oxidation of benzyl halides (62% yield) .
  • Claisen-Schmidt condensation using 40-fluoroacetophenone and KOH in ethanol (90% yield) . Post-synthesis, purify via recrystallization or column chromatography, monitoring purity by GC or TLC.
Key Reaction MetricsConditions/OutcomesReference
Aldehyde precursor yield62% (Sommelet) / 90% (Claisen-Schmidt)
Typical purification methodsRecrystallization, chromatography

Q. How can this compound be characterized spectroscopically?

Answer: Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm oxime formation (disappearance of aldehyde proton at ~9-10 ppm). ¹⁹F NMR for fluorine environment analysis.
  • GC-FTIR : Track isomer interconversion (e.g., syn/anti isomers) via characteristic carbonyl stretches (1620–1680 cm⁻¹) .
  • Mass spectrometry : Confirm molecular ion peak at m/z 157 (aldehyde precursor: m/z 142) .

Q. What physicochemical properties are critical for experimental design?

Answer: Key properties include:

PropertyValueReference
Boiling Point (aldehyde)85°C at 26 mmHg
Density (aldehyde)1.317 g/mL at 25°C
Melting Point (aldehyde)20°C
Refractive Index1.51

These influence solvent selection (e.g., low-boiling solvents for reflux) and storage (refrigeration to prevent degradation) .

Advanced Research Questions

Q. How does dynamic molecular interconversion of oximes impact analytical results?

Answer: Syn/anti oxime isomers can interconvert under thermal or acidic conditions, leading to overlapping chromatographic peaks. Resolve this via:

  • GC-FTIR with multivariate curve resolution : Isolate isomer-specific spectral profiles .
  • Low-temperature GC : Minimize on-column isomerization.
Analytical ChallengeResolution MethodReference
Isomer elution overlapChemometric data analysis

Q. What computational methods predict the reactivity of this compound?

Answer: Density functional theory (DFT) calculations (e.g., Gaussian-09) assess:

  • Thermodynamic stability : Compare syn/anti isomer energies.
  • Reaction pathways : Simulate nucleophilic attack at the carbonyl group.
Computational ParameterValueReference
XlogP (hydrophobicity)1.6
Topological Polar Surface Area17.1 Ų

These parameters guide solvent compatibility (e.g., polar aprotic solvents for nucleophilic reactions).

Q. How can 2,6-Difluorobenzaldehyde derivatives be applied in asymmetric synthesis?

Answer: The aldehyde precursor participates in ThDP-dependent enzymatic reactions (e.g., benzaldehyde lyase, BAL) for enantioselective cross-benzoin condensations.

  • Method : React with donor aldehydes (e.g., 2-chlorobenzaldehyde) to yield mixed benzoins with >90% enantiomeric excess .
  • Key factor : Steric and electronic effects of fluorine substituents enhance regioselectivity.
Reaction OutcomeConditionsReference
Enantiomeric excess (ee)>90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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